molecular formula C15H20F3NO2 B12953803 O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine

O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine

Cat. No.: B12953803
M. Wt: 303.32 g/mol
InChI Key: DHYYLQBMPIVNCU-UHFFFAOYSA-N
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Description

O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine is a chemical compound with the following properties:

    Empirical Formula: CHNO · CHFOS

    CAS Number: 1293990-73-4

    Molecular Weight: 267.22 g/mol

Preparation Methods

Synthetic Routes:: The preparation of O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine involves the following steps:

    Starting Material: N-Boc hydroxylamine (N-Boc = tert-butoxycarbonyl)

    Reaction: The reaction proceeds in dichloromethane (CHCl) with triethylamine as a base.

    Product: this compound is obtained.

Industrial Production Methods:: Industrial-scale production methods may vary, but the synthetic route described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine undergoes various reactions:

    Selective Transformation of Thiols to Sulfinamides: This compound serves as a hydroxylamine-based reagent for iron-catalyzed selective transformation of thiols to sulfinamides under mild conditions.

    Aromatic C–H Amination: It can participate in iron-promoted aromatic C–H amination reactions.

Scientific Research Applications

O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine finds applications in:

    Chemistry: As a versatile reagent for introducing unprotected amino groups into various feedstock compounds.

    Biology and Medicine: Its potential biological applications are still under investigation.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

While O-Pivaloyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine is unique in its structure, similar compounds include other hydroxylamine derivatives used in organic synthesis and catalysis.

Properties

Molecular Formula

C15H20F3NO2

Molecular Weight

303.32 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]propylamino] 2,2-dimethylpropanoate

InChI

InChI=1S/C15H20F3NO2/c1-14(2,3)13(20)21-19-9-5-7-11-6-4-8-12(10-11)15(16,17)18/h4,6,8,10,19H,5,7,9H2,1-3H3

InChI Key

DHYYLQBMPIVNCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)ONCCCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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